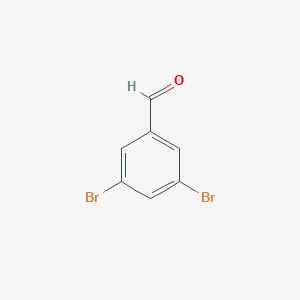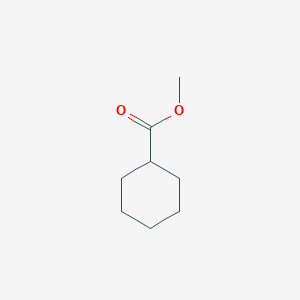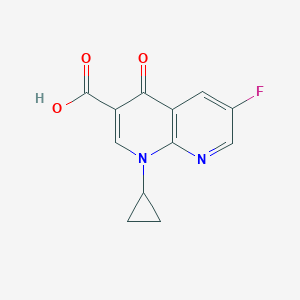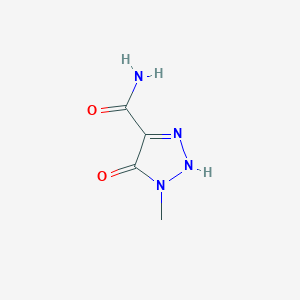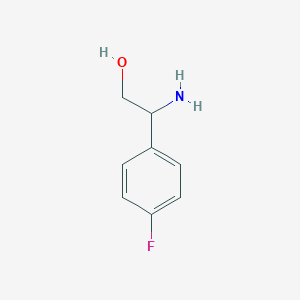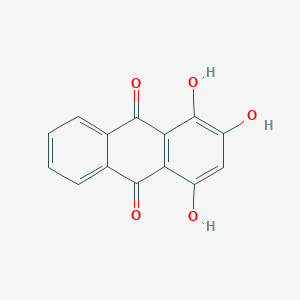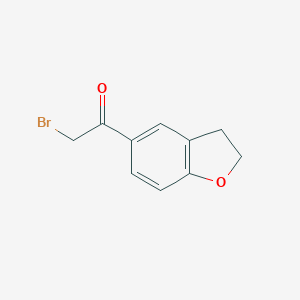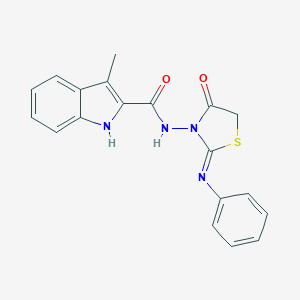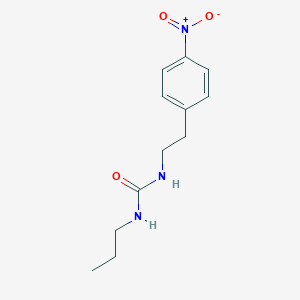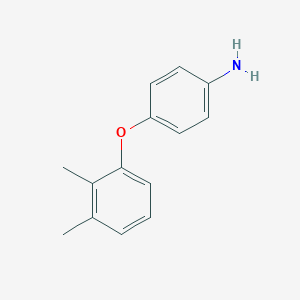
4-(2,3-Dimethylphenoxy)aniline
Descripción general
Descripción
4-(2,3-Dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .
Synthesis Analysis
The synthesis of anilines, including 4-(2,3-Dimethylphenoxy)aniline, can be achieved through various methods. One common method is the nitration-reduction pathway, which involves the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for 4-(2,3-Dimethylphenoxy)aniline may vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethylphenoxy)aniline consists of a benzene ring with a nitrogen atom attached, and a dimethylphenoxy group attached to the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,3-Dimethylphenoxy)aniline include a molecular weight of 213.28 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Facile Synthesis and High-spin Cationic States
Research has explored the synthesis of oligomers derived from similar compounds, focusing on their structural and redox properties. For example, a study demonstrated the facile synthesis and crystal structures of oligo(N-phenyl-m-aniline)s, highlighting their potential in adopting helical structures and exhibiting unique redox characteristics (Ito et al., 2002).
Monitoring Ligand Substitution in Metal Complexes
Another application involves the monitoring of ligand substitution in catalytically active metal complexes. This research area explores how modifications to the chemical structure influence the behavior and efficiency of these complexes, especially in fluorescence and catalysis (Halter et al., 2019).
Electrochemical Synthesis for Solar Cells
The electrochemical synthesis of novel polymers based on similar aniline derivatives has been investigated for their potential use in solar cell applications. A study demonstrated the successful synthesis of a novel monomer, highlighting its application in dye-sensitized solar cells and the significant improvement in energy conversion efficiency compared to traditional methods (Shahhosseini et al., 2016).
Photo-electrocatalytic Oxidation for Wastewater Treatment
Research into the treatment of industrial wastewater has led to the development of a novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method. This method efficiently removes stubborn organic matter, such as 3,4-dimethylaniline, demonstrating the potential for significant environmental benefits (Li et al., 2020).
New Organic Binary Solids for NLO Applications
The synthesis and characterization of new organic binary solids with phenolic coformers have also been investigated for nonlinear optical (NLO) applications. This research underscores the importance of understanding the interactions between different molecular components to enhance the material's optical properties (Draguta et al., 2015).
Safety And Hazards
The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects . Specific safety and hazard information for 4-(2,3-Dimethylphenoxy)aniline was not found in the search results.
Propiedades
IUPAC Name |
4-(2,3-dimethylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUXBJVAWDBGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427971 | |
| Record name | 4-(2,3-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenoxy)aniline | |
CAS RN |
155106-50-6 | |
| Record name | 4-(2,3-dimethylphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

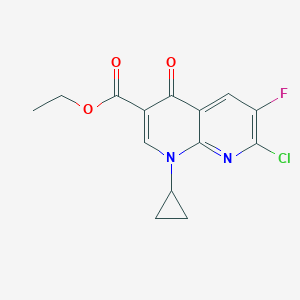
![(2R)-2-[(2-azaniumylacetyl)amino]butanoate](/img/structure/B114243.png)
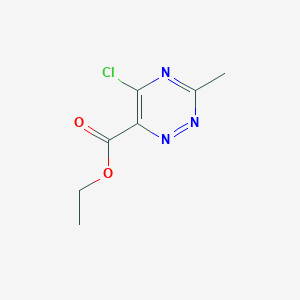
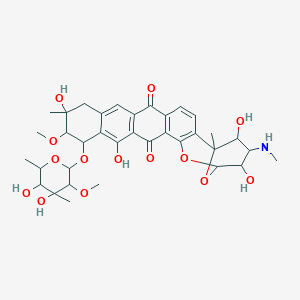
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
